3,5-Dibromo-1-(cyclopropylmethyl)pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

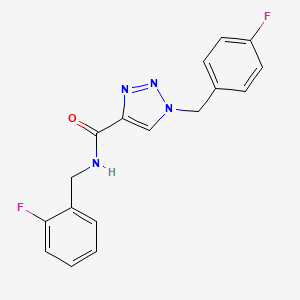

“3,5-Dibromo-1-(cyclopropylmethyl)pyrazole” is a chemical compound with the molecular formula C7H8Br2N2 . It has a molecular weight of 279.96 . The compound is a liquid at room temperature .

Molecular Structure Analysis

The molecular structure of “3,5-Dibromo-1-(cyclopropylmethyl)pyrazole” consists of a pyrazole ring which is a five-membered aromatic heterocycle with two nitrogen atoms and three carbon atoms . The pyrazole ring is substituted at the 3 and 5 positions with bromine atoms and at the 1 position with a cyclopropylmethyl group .Physical And Chemical Properties Analysis

“3,5-Dibromo-1-(cyclopropylmethyl)pyrazole” is a liquid at room temperature . It has a molecular weight of 279.96 .Scientific Research Applications

1. Antiproliferative Agents in Cancer Treatment

Pyrazole derivatives, such as 3,5-Dibromo-1-(cyclopropylmethyl)pyrazole, have shown potential as antiproliferative agents in cancer treatment. A study by Ananda et al. (2017) synthesized novel 1-aryl-3, 5-bis(het)aryl pyrazole derivatives and assessed their viability in various cancer cell lines. The results indicated that these compounds, including 3,5-Dibromo derivatives, had cytotoxic effects on breast cancer and leukemic cells, suggesting their potential in developing small molecule inhibitors for leukemia and breast cancer treatment.

2. Synthesis of Fluorescent Pyrazoles

In the field of fluorescence, the synthesis of highly fluorescent 1,3,5-trisubstituted pyrazoles has been achieved, incorporating 3,5-disubstituted pyrazoles. Willy and Müller (2008) demonstrated that these pyrazoles exhibit high fluorescence in both solution and solid states. The research highlighted the ability to fine-tune the absorption and emission properties of these compounds, indicating their potential applications in optical materials and sensors.

3. Cyclooxygenase-2 Inhibitors

Another significant application of pyrazole derivatives is in the development of cyclooxygenase-2 (COX-2) inhibitors. Penning et al. (1997) conducted extensive research to identify potent and selective COX-2 inhibitors. These inhibitors, including celecoxib, which is a pyrazole derivative, have been used in clinical trials for treating rheumatoid arthritis and osteoarthritis, indicating the therapeutic potential of pyrazole compounds in anti-inflammatory treatments.

4. Antioxidant and Anticancer Activities

Pyrazoles have also attracted attention due to their diverse biological activities, including antioxidant and anticancer properties. A study by Cadena-Cruz et al. (2021) synthesized 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluated their antioxidant and anticancer activities. The results showed that these compounds exhibit good radical scavenging activity and cytotoxicity against colorectal carcinoma cells, reinforcing the potential of pyrazole derivatives in cancer treatment and as antioxidants.

5. Structural and Chemistry Insights

Research by Kost and Grandberg (1966) provided insights into the structural and chemical properties of pyrazoles. This foundational research has been critical in understanding the reactivity and potential applications of pyrazole derivatives, including 3,5-Dibromo-1-(cyclopropylmethyl)pyrazole, in various fields such as pharmaceuticals and materials science.

properties

IUPAC Name |

3,5-dibromo-1-(cyclopropylmethyl)pyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Br2N2/c8-6-3-7(9)11(10-6)4-5-1-2-5/h3,5H,1-2,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJIDRUSNGLABNZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C(=CC(=N2)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Br2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.96 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1593023-61-0 |

Source

|

| Record name | 3,5-dibromo-1-(cyclopropylmethyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2365739.png)

![4-[2-(Ethylsulfanyl)benzoyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2365742.png)

![4-tert-butyl-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide](/img/structure/B2365747.png)

![3-[(3-Methoxyphenoxy)methyl]benzohydrazide](/img/structure/B2365749.png)

![2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8-morpholino-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2365752.png)

![1-allyl-4-(1-(3-(3,4-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2365755.png)

![N-[2-(2-Methylpyrazol-3-yl)ethyl]-N-(5,6,7,8-tetrahydronaphthalen-2-ylmethyl)prop-2-enamide](/img/structure/B2365760.png)